2,5-Dioxo-1-(3-(pyridin-2-yldisulfanyl)propanoyloxy)pyrrolidine-3-sulfonic acid
Overview
Description
“2,5-Dioxo-1-(3-(pyridin-2-yldisulfanyl)propanoyloxy)pyrrolidine-3-sulfonic acid”, also known as SPDP-sulfo, is a compound with the molecular formula C12H12N2O7S3 and a molecular weight of 392.43 . It is used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
SPDP-sulfo is a cleavable ADC linker, which means it can be used to connect an antibody to a cytotoxic drug . The exact synthesis process is not specified in the available resources.Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring has two carbonyl (C=O) groups at the 2 and 5 positions. The 1 position of the ring is attached to a propanoyloxy group, which is further attached to a pyridin-2-yldisulfanyl group .Chemical Reactions Analysis
As an ADC linker, SPDP-sulfo can react with both the antibody and the drug. The exact chemical reactions involved would depend on the specific antibody and drug used .Scientific Research Applications
Microbial Degradation and Environmental Fate
Microbial Degradation of Polyfluoroalkyl Chemicals : Research by Liu and Avendaño (2013) highlights the environmental degradation of polyfluoroalkyl chemicals, which are structurally related to the compound . These substances, due to their persistence, undergo microbial and abiotic degradation leading to the formation of perfluoroalkyl acids, raising concerns due to their toxic profiles. This study underscores the importance of understanding the environmental fate and effects of these chemicals for regulatory and remediation efforts (Liu & Avendaño, 2013).
Analytical and Biochemical Applications
ABTS/PP Decolorization Assay : Ilyasov et al. (2020) discuss the ABTS•+ radical cation-based assays, comparing them with other antioxidant capacity assays. This research elucidates reaction pathways for antioxidant capacity assessments, highlighting the specificity of reactions and their implications in analytical chemistry (Ilyasov et al., 2020).
Environmental Monitoring and Treatment Methods
Review on PFAS in Wastewater Treatment : Arvaniti and Stasinakis (2015) provide an in-depth review of the occurrence, fate, and removal of perfluorinated compounds (PFCs) in wastewater treatment plants. This work highlights the challenges in removing these persistent pollutants and the potential for transformation of precursor compounds during biological treatment, relevant to the chemical class including 2,5-Dioxo-1-(3-(pyridin-2-yldisulfanyl)propanoyloxy)pyrrolidine-3-sulfonic acid (Arvaniti & Stasinakis, 2015).
Drug Discovery and Pharmacological Research
Pyrrolidine in Drug Discovery : The review by Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in medicinal chemistry, relevant to the core structure of the compound of interest. This scaffold's utility in drug discovery is due to its ability to explore pharmacophore space effectively, contribute to stereochemistry, and offer increased three-dimensional coverage, pivotal for designing novel biologically active compounds (Petri et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7S3/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9/h1-3,5,8H,4,6-7H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXZYGMIDQTPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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